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Compound of Interest

Compound Name: Cobalt(3+);trinitrate

Cat. No.: B093377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Aquapentaamminecobalt(III) nitrate, --INVALID-LINK--₃, is an inorganic coordination complex

that serves as a valuable precursor in the synthesis of various cobalt compounds and as a

model system for studying ligand substitution and electron transfer reactions.[1] This document

provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of

aquapentaamminecobalt(III) nitrate.

Overall Reaction
The synthesis of aquapentaamminecobalt(III) nitrate involves the oxidation of cobalt(II) nitrate

in the presence of ammonia and ammonium nitrate, followed by the acidification to yield the

desired complex.

2Co(NO₃)₂·6H₂O + 2NH₄NO₃ + 8NH₃ + H₂O₂ → 2--INVALID-LINK--₃ + 12H₂O
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Reagent Formula
Molar Mass (
g/mol )

Quantity Moles

Cobalt(II) nitrate

hexahydrate
Co(NO₃)₂·6H₂O 291.03 3.6 g 0.012

Ammonium

nitrate
NH₄NO₃ 80.04 2.5 g 0.031

6 M Ammonia

solution
NH₃ 17.03 40 mL 0.24

16 M Nitric acid HNO₃ 63.01 30 mL 0.48

95% Ethanol C₂H₅OH 46.07 ~80 mL -

1 M Ammonia

solution (for

recrystallization)

NH₃ 17.03 As needed -

Table 2: Characterization Data

Analysis Expected Result

Appearance Red-orange crystals

UV-Vis Spectroscopy (λmax) ~340 nm and ~475 nm[2]

Infrared Spectroscopy (cm⁻¹)
N-H stretching, O-H stretching, Co-N stretching,

NO₃⁻ vibrations

Experimental Protocols
Part 1: Synthesis of Crude Aquapentaamminecobalt(III)
Nitrate

Dissolution of Starting Materials: In a 400 mL beaker, combine 3.6 g of cobalt(II) nitrate

hexahydrate and 2.5 g of ammonium nitrate.[1] Add 10 mL of hot water and swirl until the

solids are completely dissolved. The solution will initially appear blue.[3]
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Addition of Ammonia: Place the beaker on a stirring plate in a fume hood and add 40 mL of 6

M ammonia solution. The color of the solution will change to a dark purple and then to a dark

brown-red as the ammonia is added.[3]

Oxidation of Cobalt(II): While stirring, slowly add 8 mL of 30% hydrogen peroxide to the

solution. This will oxidize the Co(II) to Co(III). The solution will effervesce slightly.

Acidification and Precipitation: Slowly and carefully add 30 mL of 16 M nitric acid to the

solution.[1] Allow the solution to cool for 10 minutes.

Precipitation with Ethanol: Add a volume of 95% ethanol approximately equal to the volume

of the solution in the beaker (around 80 mL). A red-orange precipitate of crude

aquapentaamminecobalt(III) nitrate should form.[1]

Isolation of Crude Product: Allow the mixture to stand for 10 minutes to ensure complete

precipitation. Collect the solid by vacuum filtration using a Büchner funnel. Wash the

precipitate with two small portions of 95% ethanol to remove soluble impurities.[1]

Drying: Continue to draw air through the funnel for several minutes to partially dry the crude

product.

Part 2: Recrystallization and Purification
Preparation of Ammonia Solution: Prepare a 1 M ammonia solution by diluting a 6 M stock

solution. You will need approximately 20 mL of this solution per gram of crude product.[1]

Dissolution of Crude Product: Weigh the crude product and transfer it to a small beaker. Add

the calculated amount of 1 M ammonia solution and gently heat the mixture in a hot water

bath (around 80°C) with stirring until the solid is completely dissolved.[1]

Reprecipitation: Cool the solution in an ice bath. Once cooled, slowly add 16 M nitric acid

dropwise while stirring until the solution is strongly acidic (test with pH paper). A precipitate of

purified aquapentaamminecobalt(III) nitrate will form.[1]

Isolation of Pure Product: Collect the purified crystals by vacuum filtration. Wash the crystals

with a small amount of ice-cold water, followed by a small amount of 95% ethanol.
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Drying and Yield Calculation: Dry the final product in a desiccator. Once dry, weigh the

product and calculate the percent yield.

Mandatory Visualizations
Synthesis Workflow

Part 1: Synthesis Part 2: Purification
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Caption: Experimental workflow for the synthesis and purification of

aquapentaamminecobalt(III) nitrate.

Reaction Mechanism

Reaction Mechanism
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Caption: Simplified reaction mechanism for the synthesis of aquapentaamminecobalt(III)

nitrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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